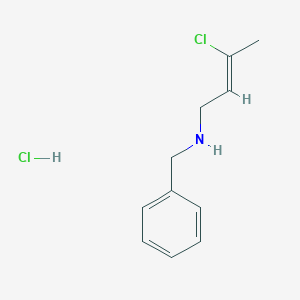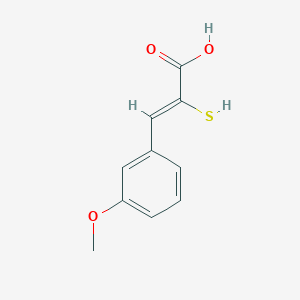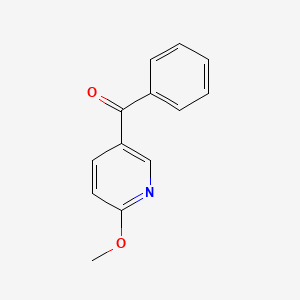
(6-Methoxypyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxypyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by a methoxy group attached to the pyridine ring and a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
(6-Methoxypyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Mécanisme D'action
The mechanism of action of (6-Methoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing the binding of acetylcholine and increasing receptor activity. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells. Additionally, the compound has anti-inflammatory effects, which may be useful in treating various inflammatory disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxypyridin-3-yl)(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone: This compound also acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate for preparing COX-2 inhibitors, pharmaceutically active compounds with analgesic and anti-inflammatory actions.
Uniqueness
(6-Methoxypyridin-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the phenyl group attached to the methanone moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(6-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
NUGXNQPBORDCFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)

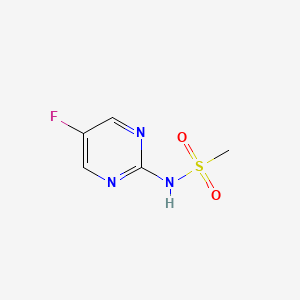

![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)
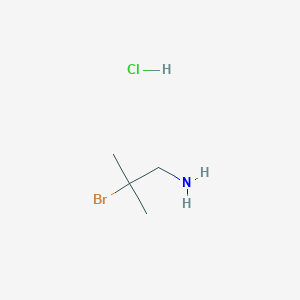
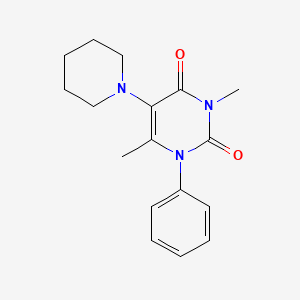
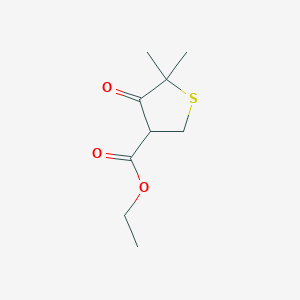
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
